![molecular formula C14H20O2 B2966575 Ethyl 2-(2-adamantylidene)acetate CAS No. 25220-06-8](/img/structure/B2966575.png)
Ethyl 2-(2-adamantylidene)acetate
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Overview
Description
Ethyl 2-(2-adamantylidene)acetate is a derivative of adamantane . Adamantane derivatives are of significant interest in research due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Synthesis Analysis
Ethyl 2-adamantylidenecyanoacetate, a related compound, can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate with a VO(acac)2 catalyst . This suggests a potential pathway for the synthesis of Ethyl 2-(2-adamantylidene)acetate.Molecular Structure Analysis
The structure of 2-adamantylidene and its heavier group-14 analogues have been studied at the M06/def2-TZVPP//BP86/def2-TZVPP level of theory . These compounds have a singlet ground state, where the carbene and silylene bridges in 2C and 2Si are bent .Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
Unsaturated adamantane derivatives like Ethyl 2-(2-adamantylidene)acetate serve as precursors for synthesizing a wide range of functional adamantane derivatives. These derivatives have applications in developing novel materials with specific properties, such as increased thermal stability or modified electronic characteristics .
Creation of Monomers for Polymerization
The high reactivity of Ethyl 2-(2-adamantylidene)acetate makes it an excellent candidate for creating monomers. These monomers can be polymerized to form polymers with unique properties, including high thermal stability and resistance to chemical attacks, making them suitable for advanced engineering applications .
Development of Thermally Stable and High-Energy Fuels
Researchers are exploring the use of Ethyl 2-(2-adamantylidene)acetate in the development of thermally stable and high-energy fuels. The unique structure of adamantane derivatives contributes to the stability and energy density of the fuels, which could be beneficial for aerospace and other high-temperature applications .
Pharmaceutical Applications
The versatility of Ethyl 2-(2-adamantylidene)acetate extends to the pharmaceutical industry, where it’s used as a starting material for the synthesis of bioactive compounds. These compounds can lead to the development of new medications with potential therapeutic effects .
Production of Diamondoids
Ethyl 2-(2-adamantylidene)acetate can be utilized in the synthesis of higher diamond-like bulky polymers, known as diamondoids. These structures have applications in nanotechnology and materials science, where they can be used to create ultra-hard coatings or as components in electronic devices .
Quantum-Chemical Calculations
The electronic structure of Ethyl 2-(2-adamantylidene)acetate can be studied using quantum-chemical calculations. This research has implications for understanding the mechanisms of chemical and catalytic transformations, which is crucial for designing new catalysts and enhancing chemical reactions .
Safety and Hazards
While specific safety and hazards information for Ethyl 2-(2-adamantylidene)acetate is not available in the retrieved papers, ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness .
properties
IUPAC Name |
ethyl 2-(2-adamantylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNAFECGMVREFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-adamantylidene)acetate |
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